
4,4-Dimethylthiochroman
Overview
Description
4,4-Dimethylthiochroman is a heterocyclic organic compound that features a sulfur atom within its ring structure. This compound is notable for its applications in the synthesis of various pharmaceuticals and its role as an intermediate in organic synthesis. The presence of two methyl groups at the 4-position of the thiochroman ring enhances its chemical stability and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions: 4,4-Dimethylthiochroman can be synthesized through several methods. One notable method involves the reaction of benzenethiol with 1-bromo-3-methylbut-2-ene, followed by cyclization and bromination . Another method includes the reaction of 4-bromobenzenethiol with 2-methyl-1,3-butadiene or 3-methylbut-3-en-1-yl diphenyl phosphate, leading to self-cyclization .
Industrial Production Methods: In industrial settings, a one-pot synthesis method is often employed. This method starts from bromobenzene and involves chlorosulfonation, reduction, etherization, and cyclization . The byproducts from the initial steps are used as catalysts in subsequent steps, making the process efficient and environmentally friendly .
Chemical Reactions Analysis
Substitution Reactions
The aromatic ring and sulfur atom in 4,4-dimethylthiochroman enable electrophilic and nucleophilic substitutions.
Key Examples:
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Bromination: Direct bromination at the 6-position using bromine in acetic acid yields 6-bromo-4,4-dimethylthiochroman, a precursor for tazarotene synthesis .
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Ethynylation: Sonogashira coupling with ethyl 6-chloronicotinate under palladium catalysis forms tazarotene. Side homocoupling produces a dimer impurity (4,4-dimethyl-6-[4-(this compound-6-yl)-buta-1,3-diynyl]-thiochroman) .
Oxidation and Reduction
The sulfur center undergoes redox transformations:
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Oxidation: Treatment with m-chloroperbenzoic acid (mCPBA) or H₂O₂ converts the thioether to sulfoxide (mono-oxidation) or sulfone (di-oxidation) .
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Reduction: Sulfoxides revert to thioethers using PCl₃ in DMF at −25°C to −15°C .
Mechanistic Insight:
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Sulfoxidation proceeds via electrophilic attack on sulfur.
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Deoxygenation involves coordination of PCl₃ to sulfoxide oxygen, followed by cleavage .
Functionalization at the Methyl Groups
The 4,4-dimethyl groups participate in radical and acid-catalyzed reactions:
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Acetylation: Friedel-Crafts acetylation with acetyl chloride and SnCl₄ yields 6-acetyl-4,4-dimethylthiochroman, a key intermediate .
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Dehydration: Reaction with LDA and diethyl chlorophosphate generates ethynyl derivatives .
Cyclization and Ring-Opening
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Cyclization: Phenyl 3-methylbut-2-enyl sulfide cyclizes with P₂O₅/H₃PO₄ to form the thiochroman core .
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Ring-Opening: Strong acids (e.g., H₂SO₄) cleave the thiochroman ring, producing substituted thiophenols.
Homocoupling Side Reactions
During Sonogashira coupling, unintended homocoupling of 4,4-dimethyl-6-ethynylthiochroman occurs, forming a toxic dimer impurity. This side reaction is suppressed by:
Comparative Reactivity with Analogues
The reactivity of this compound differs from halogenated variants:
Compound | Reactivity Trend | Example Reaction |
---|---|---|
This compound | Moderate electrophilic substitution | Bromination at 6-position |
6-Bromo-4,4-dimethylthiochroman | Enhanced nucleophilic substitution | Sonogashira coupling |
6-Chloro-4,4-dimethylthiochroman | Lower oxidative stability | Faster sulfoxidation |
Industrial-Scale Considerations
Scientific Research Applications
Pharmaceutical Applications
1.1 Tazarotene Development
4,4-Dimethylthiochroman serves as a crucial intermediate in the synthesis of tazarotene, a synthetic retinoid used primarily for treating acne vulgaris and psoriasis. Tazarotene is known for its efficacy in managing skin conditions due to its ability to modulate cellular differentiation and proliferation. The synthesis of tazarotene involves several steps where this compound is transformed into various derivatives through reactions such as Sonogashira coupling and cyclization processes .
1.2 Mechanism of Action
Tazarotene acts by binding to retinoic acid receptors (RARs) and retinoid X receptors (RXRs), influencing gene expression related to cell growth and differentiation. This mechanism underlies its therapeutic effects in treating skin disorders. Clinical studies have shown that tazarotene formulations (e.g., gels and foams) are effective in reducing lesions associated with acne and psoriasis while also improving skin texture .
Case Studies
2.1 Clinical Efficacy of Tazarotene
In clinical trials, tazarotene has demonstrated significant improvements in patients with acne vulgaris compared to vehicle controls. For instance, a study reported that participants using tazarotene gel experienced greater reductions in Dermatology Life Quality Index (DLQI) scores than those using placebo .
Study Parameters | Tazarotene Group | Control Group |
---|---|---|
Week 12 DLQI Change | -3.6 ± 5.22 | -3.1 ± 4.31 |
Number of Participants | 154 | 155 |
This data indicates the compound's effectiveness in enhancing patients' quality of life by alleviating symptoms associated with skin conditions.
2.2 Safety Profile
While tazarotene is effective, it is also associated with certain adverse effects such as local irritation and erythema upon application . The safety profile was evaluated across multiple studies, indicating that adverse events led to treatment cessation in approximately 5% of cases . Understanding these side effects is crucial for optimizing treatment regimens.
Chemical Research Applications
3.1 Synthesis Techniques
The synthesis of this compound and its derivatives involves various chemical reactions that are significant for organic chemistry research. Techniques such as acetylation and cyclization are employed to modify the compound for enhanced biological activity or reduced side effects during drug formulation .
3.2 Potential for Novel Derivatives
Research into novel derivatives of this compound continues to expand its potential applications beyond dermatological uses. For example, studies have explored its role in inhibiting cancer stem cells, suggesting that modifications to the thiochroman structure may yield compounds with anticancer properties .
Mechanism of Action
The mechanism of action of 4,4-Dimethylthiochroman, particularly in its pharmaceutical applications, involves its conversion to active metabolites. For example, in the case of tazarotene, it is converted to its active form, tazarotenic acid, which binds to retinoic acid receptors and modulates gene expression . This interaction affects cellular processes such as proliferation, differentiation, and inflammation .
Comparison with Similar Compounds
4,4-Dimethylthiochroman-6-yl: A closely related compound with similar structural features.
6-Bromo-4,4-dimethylthiochroman: Another derivative used in pharmaceutical synthesis.
Uniqueness: this compound is unique due to its specific substitution pattern, which imparts distinct chemical properties and reactivity. Its ability to serve as a versatile intermediate in various synthetic pathways sets it apart from other similar compounds .
Biological Activity
4,4-Dimethylthiochroman is a compound of interest due to its potential biological activities, particularly in the context of cancer treatment and skin disorders. This article synthesizes findings from various studies to provide a comprehensive overview of its biological activity, mechanisms of action, and relevant case studies.
Chemical Structure and Synthesis
This compound belongs to a class of compounds known as thiochromans, characterized by a sulfur atom in their structure. The synthesis of this compound typically involves the condensation of chroman derivatives with specific reagents to yield the desired thiochroman structure. For example, one method involves using lithium diisopropylamide (LDA) and diethyl chlorophosphate in tetrahydrofuran (THF) to produce various thiochroman derivatives .
- Retinoid Activity : this compound exhibits retinoid-like activity, which can influence gene expression through nuclear retinoic acid receptors (RARs) and retinoid X receptors (RXRs). These receptors play crucial roles in regulating cellular differentiation and proliferation .
- Inhibition of Tumor Growth : Research indicates that compounds containing the thiochroman moiety can inhibit the growth of various cancer cell lines. For instance, heteroarotinoids, which include thiochroman derivatives, have been shown to exert anti-proliferative effects on head and neck cancer cell lines through receptor-mediated pathways .
- Differentiation Induction : In assays measuring differentiation in human myeloid leukemia cell lines (HL-60), compounds incorporating thiochroman structures demonstrated significant activity in promoting cellular differentiation .
Case Studies and Experimental Findings
- In Vitro Studies : In vitro assays have demonstrated that this compound derivatives can significantly inhibit the enzyme ornithine decarboxylase (ODC), which is often upregulated in cancerous tissues. The most active compounds showed ID50 values comparable to those of established retinoids like trans-retinoic acid .
- Xenograft Models : In animal models, particularly xenografts using nude mice, certain thiochroman derivatives have resulted in complete tumor regression in a subset of treated subjects. This suggests that these compounds may possess therapeutic potential against solid tumors .
Comparative Biological Activity
The following table summarizes the biological activity of various thiochroman derivatives compared to well-known retinoids:
Compound Name | ID50 (nmol) | Activity Description |
---|---|---|
Trans-retinoic acid | 0.12 | Strong inhibitor of ODC |
4-[2-(5,6,7,8-tetrahydro-5,5,8,8-tetramethyl-2-naphthalenyl)-1-propenyl]benzoic acid | 0.3 | Active retinoid with differentiation properties |
4,4-Dimethyl-6-(2Z,4E,6E)-heptatrienoic acid | 3.5 | Moderate ODC inhibitor |
This compound derivatives | Varies | Inhibitory effects on cancer cell lines |
Q & A
Q. Basic: What are the recommended synthetic protocols for 4,4-Dimethylthiochroman, and how can purity be validated?
Methodological Answer:
Synthesis typically involves cyclization of this compound precursors under controlled conditions (e.g., acid catalysis or photochemical methods). For purity validation:
- Chromatography : Use HPLC or GC with a polar stationary phase (e.g., C18 column) and UV detection at 254 nm for aromatic systems .
- Spectroscopy : Confirm structural integrity via H/C NMR (e.g., characteristic methyl singlet at δ 1.3–1.5 ppm) and IR (C-S stretch ~600–700 cm). Compare with literature spectra for known derivatives .
- Elemental Analysis : For novel derivatives, report microanalysis (C, H, S) within ±0.4% of theoretical values .
Q. Basic: How should researchers handle contradictory spectral data during compound characterization?
Methodological Answer:
Contradictions often arise from impurities, solvent effects, or instrumental artifacts. Follow this workflow:
Reproducibility : Repeat measurements under identical conditions (solvent, temperature) .
Cross-Validation : Compare data across techniques (e.g., NMR vs. IR) and consult databases like SciFinder or Reaxys for known analogs .
Advanced Analysis : Use 2D NMR (COSY, HSQC) to resolve overlapping signals or confirm connectivity. For unresolved issues, document discrepancies and propose hypotheses (e.g., tautomerism) in the discussion section .
Q. Advanced: What statistical frameworks are appropriate for analyzing dose-response relationships in toxicological studies of this compound?
Methodological Answer:
For in vitro/in vivo assays:
- Nonlinear Regression : Fit dose-response curves using the Hill equation to calculate EC/IC values. Validate with goodness-of-fit tests (e.g., R > 0.95) .
- Error Propagation : Quantify uncertainties in biological replicates using standard error propagation or bootstrapping .
- Comparative Analysis : Apply ANOVA or Tukey’s HSD for multi-group comparisons, ensuring assumptions (normality, homoscedasticity) are met .
Q. Advanced: How can researchers resolve discrepancies in reported biological activity of this compound derivatives?
Methodological Answer:
Discrepancies may stem from assay variability, compound stability, or structural nuances. Mitigate via:
- Standardized Protocols : Adopt OECD guidelines for cytotoxicity assays (e.g., MTT/PrestoBlue) with positive/negative controls .
- Stability Studies : Monitor compound degradation under assay conditions (pH, temperature) via LC-MS .
- Structural Confirmation : Re-synthesize disputed derivatives and validate activity across independent labs .
Q. Basic: What safety precautions are critical when handling this compound in laboratory settings?
Methodological Answer:
- PPE : Wear nitrile gloves, lab coats, and safety goggles. Use fume hoods for synthesis/purification steps .
- Waste Disposal : Neutralize sulfur-containing byproducts before disposal (e.g., oxidation with HO) .
- Documentation : Maintain Safety Data Sheets (SDS) with toxicity profiles (e.g., LD) and first-aid measures .
Q. Advanced: What mechanistic insights guide the design of this compound-based photostabilizers?
Methodological Answer:
Focus on UV absorption and radical scavenging:
- Computational Modeling : Use DFT to predict HOMO-LUMO gaps and excited-state reactivity. Compare with experimental UV-Vis spectra .
- Accelerated Aging Tests : Expose derivatives to UV light (e.g., 365 nm) and monitor degradation via HPLC or ESR for radical detection .
- Structure-Activity Relationships (SAR) : Modify substituents (e.g., electron-donating groups) to enhance photostability .
Q. Basic: How should researchers present synthetic and analytical data for this compound in publications?
Methodological Answer:
Adhere to ACS journal guidelines:
- Synthesis : Report yields, reaction conditions (solvent, temperature, time), and purification methods .
- Characterization : Tabulate NMR shifts, IR peaks, and melting points. For novel compounds, include microanalysis and high-resolution mass spectra .
- Reproducibility : Provide a detailed "Experimental" section with vendor information for reagents (e.g., Sigma-Aldrich, ≥98% purity) .
Q. Advanced: What ethical considerations apply to in vivo studies involving this compound?
Methodological Answer:
- IACUC Approval : Ensure protocols comply with institutional animal care guidelines (e.g., 3Rs principle) .
- Dose Justification : Base doses on preliminary toxicity data (e.g., acute oral toxicity in rodents) .
- Transparency : Disclose conflicts of interest and funding sources in the "Acknowledgments" section .
Properties
IUPAC Name |
4,4-dimethyl-2,3-dihydrothiochromene | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14S/c1-11(2)7-8-12-10-6-4-3-5-9(10)11/h3-6H,7-8H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UKTQYFIDMREWNQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCSC2=CC=CC=C21)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90452079 | |
Record name | 4,4-dimethylthiochroman | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90452079 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
178.30 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
66165-06-8 | |
Record name | 4,4-dimethylthiochroman | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90452079 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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Retrosynthesis Analysis
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